4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is notable for its unique structural features, including a bromine atom at the fourth position, an ethoxy group at the sixth position, and a cyano group at the third position of the pyrazolo[1,5-a]pyridine ring system. The compound has garnered attention for its potential applications in medicinal chemistry and material science due to its interesting electronic properties and biological activity .
This compound is classified as a pyrazolopyridine derivative. Its systematic name reflects its molecular structure, which includes elements characteristic of both pyrazoles and pyridines. The presence of bromine and ethoxy substituents further classifies it within a specific subset of heterocyclic compounds that exhibit diverse chemical reactivity .
The synthesis of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be achieved through various synthetic routes. A common method involves:
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Automated systems for reagent addition and temperature control can significantly improve the efficiency and scalability of the synthesis process .
The molecular formula of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is C10H8BrN3O, with a molecular weight of 266.09 g/mol. The structural representation includes:
The InChI key for this compound is WPWAPLOKAQGOQR-UHFFFAOYSA-N, and its canonical SMILES representation is CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br .
Property | Value |
---|---|
Molecular Formula | C10H8BrN3O |
Molecular Weight | 266.09 g/mol |
IUPAC Name | 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI | InChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3 |
InChI Key | WPWAPLOKAQGOQR-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br |
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile can participate in several chemical reactions:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The ethoxy group may also take part in cyclization reactions leading to the formation of fused ring systems .
The mechanism of action for 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile primarily involves its interaction with specific molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which modulates downstream signaling pathways. This inhibition can lead to various biological effects including anti-proliferative and anti-inflammatory activities .
The physical properties include:
Key chemical properties are:
The compound's stability under different pH conditions and temperatures has not been extensively studied but is critical for its application in pharmaceuticals and materials science .
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several significant applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting kinase enzymes and other protein targets.
Material Science: The compound is explored for its electronic properties and potential applications in organic semiconductors and light-emitting diodes.
Biological Research: It acts as a probe molecule for studying biological pathways and enzyme mechanisms.
Industrial Applications: The compound is also utilized in developing agrochemicals and specialty chemicals .
This comprehensive analysis highlights the significance of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile in various scientific fields while detailing its synthesis, structure, reactions, mechanism of action, properties, and applications.
The synthesis of 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically employs a sequential functionalization strategy starting from readily available pyrazolo[1,5-a]pyridine precursors. A common pathway involves the regioselective bromination of 6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile at the C4 position, leveraging the electron-rich nature of the pyrazolo ring system. This approach capitalizes on the directing effect of the ethoxy group at C6, which activates the ortho position for electrophilic substitution. Alternatively, synthesis may proceed through alkoxy group introduction to pre-brominated intermediates. For instance, 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2068065-05-2) serves as a key intermediate, where the phenolic hydroxyl group undergoes O-alkylation with iodoethane or bromoethane under basic conditions (e.g., potassium carbonate in dimethylformamide) to install the ethoxy functionality [3].
A significant limitation of classical routes is the requirement for multi-step protection/deprotection sequences when functional group incompatibilities arise. As demonstrated in patent literature for analogous compounds, the synthesis of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1207836-10-9) necessitates careful handling of the nitrile group during bromination and alkoxylation steps due to potential side reactions [1] [7]. Typical yields for the bromination step range from 60-75%, while O-alkylation efficiencies depend heavily on the base and solvent selection, with optimized conditions achieving 80-85% conversion.
Recent advances focus on convergent coupling strategies and ring construction methodologies to improve atom economy and reduce step counts. Patent CN113321668A discloses a streamlined approach applicable to ethoxy analogues, where a pre-formed pyridine derivative undergoes annulation with functionalized acetylenes to construct the pyrazolo[1,5-a]pyridine core after installing key substituents [4]. This strategy inverts classical sequences by introducing the 6-ethoxy group early in the synthesis, followed by ring closure and late-stage bromination. Crucially, this method avoids the instability issues associated with brominated intermediates during high-temperature cyclization steps.
Transition-metal-catalyzed cross-coupling has emerged as a powerful tool for introducing structural complexity. While direct arylation of the pyrazolo[1,5-a]pyridine core remains challenging for 4-bromo derivatives due to competing debromination, Suzuki-Miyaura coupling enables the introduction of aromatic groups at C4 prior to ethoxylation. This approach is exemplified in serpatatinib (RET kinase inhibitor) syntheses, where 4-bromo-6-alkoxypyrazolo[1,5-a]pyridine-3-carbonitriles serve as pivotal intermediates for subsequent coupling with fluoropyridyl boronic esters [4] [5].
One-pot multistep procedures represent another innovation frontier. WO2015100117A1 describes tandem deprotection-alkylation sequences where 6-hydroxy intermediates (e.g., 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile) are simultaneously deprotected and alkylated using phase-transfer catalysts, reducing purification needs and improving overall yield from 65% to 89% for methoxy analogues—a methodology directly transferable to ethoxy variants [5].
Bromination Optimization:The electrophilic bromination at C4 requires precise control to avoid polybromination. Optimal conditions use 1.05 equivalents of bromine in chlorinated solvents (dichloromethane or chloroform) at 0-5°C, followed by gradual warming to room temperature. Lewis acid catalysts (e.g., FeCl₃) are detrimental, promoting decomposition of the nitrile group. Alternatively, N-bromosuccinimide (NBS) in acetonitrile at 60°C provides superior regioselectivity for monobromination, achieving >95:5 monobromo vs. dibromo selectivity [4].
Ethoxylation Efficiency:The O-alkylation of 6-hydroxy precursors demonstrates significant solvent and base dependence:
Table 1: Optimization of Ethoxylation Reaction Parameters
Base | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80°C | 8 | 72 |
Cs₂CO₃ | DMF | 80°C | 6 | 85 |
NaH | THF | 65°C | 3 | 68 |
KOH | Toluene/H₂O | Reflux | 12 | 55 |
Cs₂CO₃ | Acetonitrile | 80°C | 6 | 78 |
Cesium carbonate in dimethylformamide emerges as the optimal base/solvent system, minimizing esterification side products observed with stronger bases. Phase-transfer catalysts (tetrabutylammonium bromide) improve yields to 90% when using aqueous sodium hydroxide and iodoethane in toluene [5].
Critical Side Reactions and Mitigation:
Final compound purification typically employs gradient silica gel chromatography using ethyl acetate/hexane mixtures (20-50% ethyl acetate). The moderate polarity of 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile facilitates separation from both less polar dibromo impurities and more polar hydrolysis byproducts. Crystallization from ethanol/water (1:3 v/v) provides analytical-grade material as off-white needles, though yields are modest (45-60%) due to significant mother liquor retention [2] [8].
Table 2: Key Spectroscopic Signatures
Characterization Method | Key Diagnostic Features |
---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 8.80 (s, 1H, H2), 7.45 (d, J=2.0 Hz, 1H, H5), 6.95 (d, J=2.0 Hz, 1H, H7), 4.25 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃) |
¹³C NMR (101 MHz, DMSO-d6) | δ 160.5 (C6), 150.2 (C3a), 144.0 (C4), 130.8 (C7a), 118.5 (C≡N), 115.5 (C5), 111.0 (C3), 95.5 (C7), 63.8 (OCH₂), 15.0 (CH₃) |
IR (KBr) | 2225 cm⁻¹ (C≡N str), 1590 cm⁻¹ (C=C ar), 1250 cm⁻¹ (C-O-C asym str) |
LC-MS (ESI+) | m/z 281.9 [M+H]⁺ (²⁷⁹Br), 283.9 [M+H]⁺ (⁸¹Br) |
The ¹H NMR spectrum confirms ethoxy installation through the characteristic quartet at δ 4.25 ppm and triplet at δ 1.45 ppm with 3J coupling of 7.0 Hz. The absence of OH resonance at δ >9 ppm verifies complete O-alkylation of precursor hydroxypyrazolo intermediates [3] [8]. High-resolution mass spectrometry (HRMS) provides definitive confirmation of molecular composition, with calculated mass for C₁₀H₈BrN₃O [M+H]⁺ at 280.9886 (²⁹Br) and 282.9866 (⁸¹Br), detectable within 2 ppm error on modern instruments. Purity assessment by reverse-phase HPLC (C18 column, methanol-water gradient) typically achieves >98% purity for chromatographically purified material [1] [2].
Commercial Intermediates: Several synthesis precursors are commercially accessible, including:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0